![molecular formula C15H13NO5 B1347464 Methyl 4-[(4-nitrobenzyl)oxy]benzoate CAS No. 62290-45-3](/img/structure/B1347464.png)

Methyl 4-[(4-nitrobenzyl)oxy]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

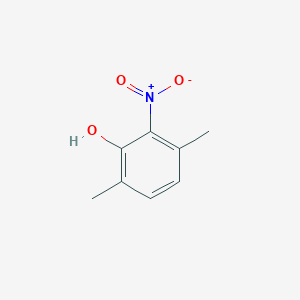

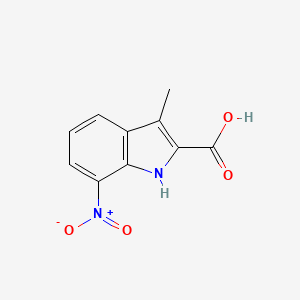

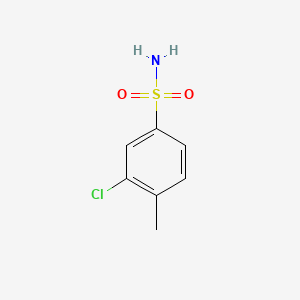

Methyl 4-[(4-nitrobenzyl)oxy]benzoate is a chemical compound with the molecular formula C15H13NO5 . It is an important organic intermediate for the synthesis of certain drugs .

Molecular Structure Analysis

The molecular structure of Methyl 4-[(4-nitrobenzyl)oxy]benzoate consists of two aromatic rings connected by an ester group and a nitro group . In a related compound, the two aromatic rings are almost normal to each other, forming a dihedral angle of 85.81° .Wissenschaftliche Forschungsanwendungen

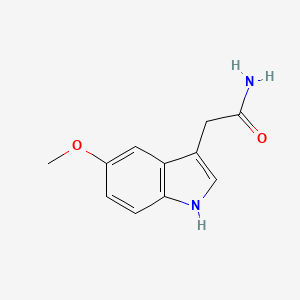

Use in Proteomics Research

- Scientific Field : Proteomics

- Application Summary : Methyl 4-[(4-nitrobenzyl)oxy]benzoate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the study of protein expression, the identification of protein complexes, or the analysis of protein-protein interactions.

- Results or Outcomes : The results or outcomes would also depend on the specific experiment. For example, this compound could potentially be used to identify new protein targets for drug development, to understand the mechanisms of disease, or to identify biomarkers for disease diagnosis and prognosis .

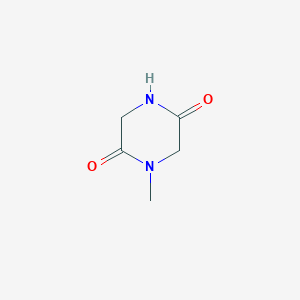

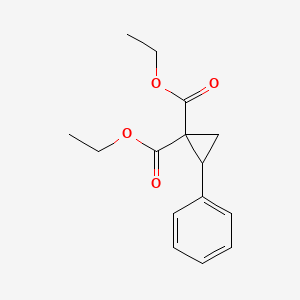

Use in Crystallography

- Scientific Field : Crystallography

- Application Summary : Methyl 4-[(4-nitrobenzyl)oxy]benzoate has been used in the synthesis of a benzoylhydrazine bearing an ether group and its corresponding N0-[(thiophen-2-yl)methylidene] derivative . These compounds have been studied for their crystal structures .

- Methods of Application : The synthesis of the benzoylhydrazine compound involved refluxing a mixture of ethyl-4-[(4-methyl-benzyl)oxy] benzoate and hydrazine hydrate in absolute ethanol for 10 hours . After cooling the solution to room temperature, colorless crystals suitable for X-ray diffraction were obtained .

- Results or Outcomes : The supramolecular structures of both compounds were found to be governed by N—H N and N—H O hydrogen-bonding interactions . The hydrazine compound showed a crystal packing with a more complex hydrogen-bonding scheme, forming a di-periodic supramolecular structure extending parallel to (100) .

Safety And Hazards

While specific safety and hazard information for Methyl 4-[(4-nitrobenzyl)oxy]benzoate is not available in the search results, it’s important to handle all chemical compounds with appropriate safety measures. This includes wearing personal protective equipment, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

methyl 4-[(4-nitrophenyl)methoxy]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-20-15(17)12-4-8-14(9-5-12)21-10-11-2-6-13(7-3-11)16(18)19/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPCMDAFOROLEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355468 |

Source

|

| Record name | methyl 4-[(4-nitrobenzyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(4-nitrobenzyl)oxy]benzoate | |

CAS RN |

62290-45-3 |

Source

|

| Record name | Methyl 4-[(4-nitrophenyl)methoxy]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62290-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-[(4-nitrobenzyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1347384.png)

![3-(1H-indol-3-yl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid](/img/structure/B1347389.png)